molecular formula C8H17N B14723636 N-Propylpent-4-en-1-amine CAS No. 13218-03-6

N-Propylpent-4-en-1-amine

Cat. No.: B14723636
CAS No.: 13218-03-6
M. Wt: 127.23 g/mol
InChI Key: SPYKROYIAAYYAN-UHFFFAOYSA-N
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Description

N-Propylpent-4-en-1-amine is an organic compound with the molecular formula C8H17N. It is a member of the amine family, characterized by the presence of a nitrogen atom bonded to carbon atoms. This compound is notable for its structure, which includes a propyl group and a pentenyl group attached to the nitrogen atom. It is used in various chemical syntheses and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Propylpent-4-en-1-amine can be synthesized through several methods. One common approach involves the reaction of 5-bromo-1-pentene with propylamine under suitable conditions. The reaction typically requires a solvent such as ethanol and is conducted at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process might include the use of catalysts to enhance the reaction rate and efficiency. High-pressure and high-temperature conditions are often employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions: N-Propylpent-4-en-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form saturated amines.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Halogenated compounds and strong bases are typically used.

Major Products:

    Oxidation: Amine oxides.

    Reduction: Saturated amines.

    Substitution: Various substituted amines depending on the reagents used.

Scientific Research Applications

N-Propylpent-4-en-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: This compound can be used in the study of amine metabolism and enzyme interactions.

    Industry: this compound is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-Propylpent-4-en-1-amine involves its interaction with various molecular targets. The nitrogen atom in the amine group can form hydrogen bonds and coordinate with metal ions, influencing biochemical pathways. The compound’s effects are mediated through its ability to act as a nucleophile, participating in various chemical reactions that modify biological molecules.

Comparison with Similar Compounds

  • N-Methylpent-4-en-1-amine
  • N-Benzylpent-4-en-1-amine
  • N,N-Dimethylpent-4-en-1-amine

Comparison: N-Propylpent-4-en-1-amine is unique due to its specific structural configuration, which imparts distinct reactivity and properties. Compared to N-Methylpent-4-en-1-amine, it has a longer alkyl chain, which can influence its solubility and interaction with other molecules. N-Benzylpent-4-en-1-amine, on the other hand, has a benzyl group that significantly alters its chemical behavior and applications. N,N-Dimethylpent-4-en-1-amine has two methyl groups attached to the nitrogen, making it more sterically hindered and less reactive in certain reactions.

Properties

CAS No.

13218-03-6

Molecular Formula

C8H17N

Molecular Weight

127.23 g/mol

IUPAC Name

N-propylpent-4-en-1-amine

InChI

InChI=1S/C8H17N/c1-3-5-6-8-9-7-4-2/h3,9H,1,4-8H2,2H3

InChI Key

SPYKROYIAAYYAN-UHFFFAOYSA-N

Canonical SMILES

CCCNCCCC=C

Origin of Product

United States

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